
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate
Vue d'ensemble
Description
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a chemical compound with the molecular formula C12H15FO3 . It has a molecular weight of 226.24 g/mol .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate can be represented by the InChI stringInChI=1S/C12H15FO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4,6,8H,3,5,7H2,1-2H3 . The compound’s structure is further described by its Canonical SMILES string CCOC(=O)CCC1=C(C=C(C=C1)OC)F . Physical And Chemical Properties Analysis
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate has several computed properties. It has a molecular weight of 226.24 g/mol, an XLogP3-AA of 2.4, and a topological polar surface area of 35.5 Ų . It has no hydrogen bond donors, four hydrogen bond acceptors, and six rotatable bonds .Applications De Recherche Scientifique
Molecular Interaction and Structural Analysis
Research highlights the unique C⋯π interaction of non-hydrogen bond type in compounds like Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. This interaction is rationalized by ab initio computations and is important due to its electrostatic nature and rarity, suggesting potential applications in molecular design and structural analysis (Zhang et al., 2012).
Enantioselective Reduction
The compound has been used in studies involving enantioselective reduction . Rhizopus species, particularly Rhizopus arrhizus and Rhizopus nivius, have been employed to reduce Ethyl 3-aryl-3-oxopropanoates to their corresponding (S)-alcohols, demonstrating the compound's role in chiral synthesis and enantioselective processes (Salvi & Chattopadhyay, 2006).
Analytical Chemistry and Drug Development
The compound is involved in the establishment of a quantitative bioanalytical method for an acetylcholinesterase inhibitor. This method is crucial for quantitative measurement and includes physicochemical characterization and in vitro metabolite profiling, indicating its significance in analytical chemistry and drug development (Nemani et al., 2018).
Polymer Science and Materials Engineering
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is referenced in the synthesis and styrene copolymerization of novel trisubstituted ethylenes. This involves the preparation and characterization of various ethylenes and their copolymerization with styrene, highlighting the compound's relevance in polymer science and materials engineering (Awadallah et al., 2021).
Crystallography and Solid-State Chemistry
The compound is also utilized in crystal structure and Hirshfeld surface analysis, providing insights into molecular geometry and intermolecular interactions. This information is valuable in crystallography and solid-state chemistry, aiding in the understanding of molecular assembly and network formation (Cheng et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-3-17-12(15)7-11(14)9-5-4-8(16-2)6-10(9)13/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBQJGFCDJXLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40706837 | |
| Record name | Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40706837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | |
CAS RN |
188182-79-8 | |
| Record name | Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40706837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







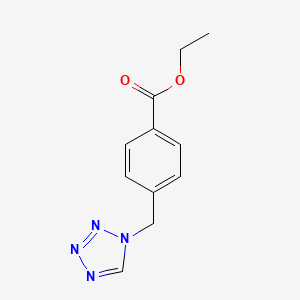
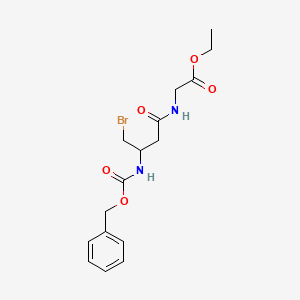
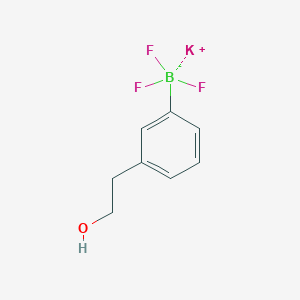

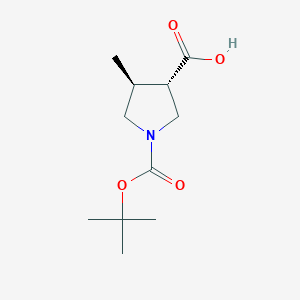
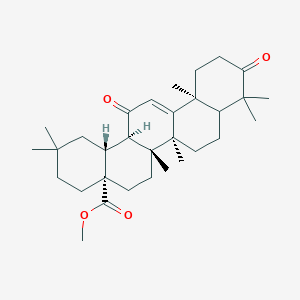

![2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B1396524.png)